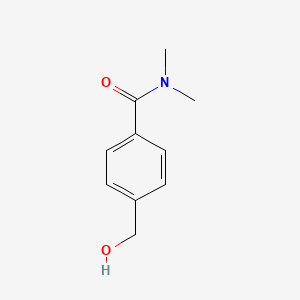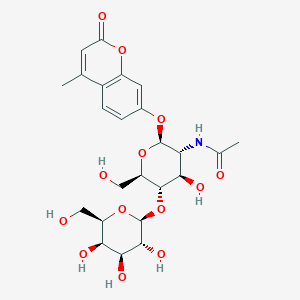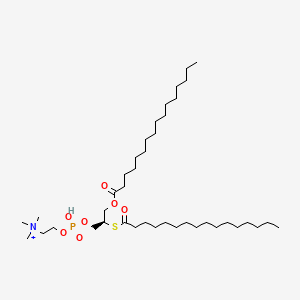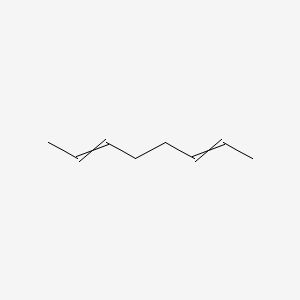
Octa-2,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-octadiene is an alkadiene that is octane with the two double bonds located at positions 2 and 6.
Applications De Recherche Scientifique
Synthesis of Bicyclic Systems
Octa-2,6-diene derivatives have been utilized in the synthesis of complex bicyclic systems. For instance, tetrachlorocyclopropene derivatives of octa-2,6-diene serve as intermediates in creating bicyclo[5.4.0]undecane synthons, highlighting their importance in synthetic chemistry (Batson et al., 2004).
Hydroformylation Processes
Octa-2,6-dienes are specifically hydroformylated at terminal double bonds, demonstrating their role in selective chemical processes. This specificity is crucial for synthesizing certain aldehydes, showing octa-2,6-diene's utility in organic synthesis (Grigg, Reimer, & Wade, 1983).
Preparation of C2-Symmetric Ligands
C2-symmetric bicyclo[2.2.2]octa-2,5-dienes, derived from octa-2,6-dienes, have been prepared for use in rhodium-catalyzed asymmetric reactions. This application is significant in the field of catalysis and asymmetric synthesis (Otomaru et al., 2005).
Lithiation and Functionalization
Direct lithiation of bicyclo[3,2,1]octa-2,6-diene has been achieved, leading to the formation of various derivatives. This method is crucial for the functionalization of this compound in organic synthesis (Köhler & Hertkorn, 1983).
Medicinal Chemistry Research
In medicinal chemistry, methods for synthesizing azabicyclo[3.2.1]octanes from octa-2,6-diene derivatives have been developed. This indicates the compound's potential in developing new pharmaceutical agents (Armstrong & Bergmeier, 2017).
NMR Chemical Shift Calculations
Studies involving the calculation of NMR chemical shifts for compounds like bicyclo[3.2.1]octa-2,6-diene provide valuable information for understanding molecular structure and behavior (Werstiuk & Ma, 1996).
Construction of Complex Bicyclic Frameworks
Octa-2,6-dienes have been used in thermal ring-closing reactions to construct various bicyclic frameworks, demonstrating their versatility in organic synthesis (Mukai, Hara, Miyashita, & Inagaki, 2007).
Propriétés
Nom du produit |
Octa-2,6-diene |
|---|---|
Formule moléculaire |
C8H14 |
Poids moléculaire |
110.2 g/mol |
Nom IUPAC |
octa-2,6-diene |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-6H,7-8H2,1-2H3 |
Clé InChI |
LAGGTOBQMQHXON-UHFFFAOYSA-N |
SMILES canonique |
CC=CCCC=CC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[11-(16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl)-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1211216.png)
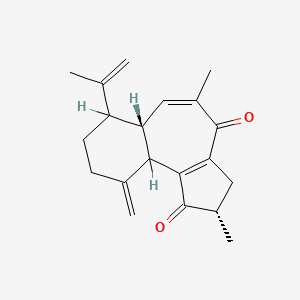
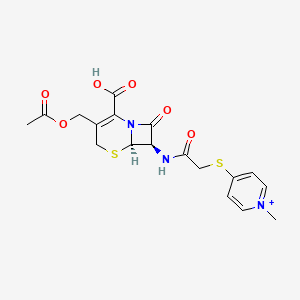
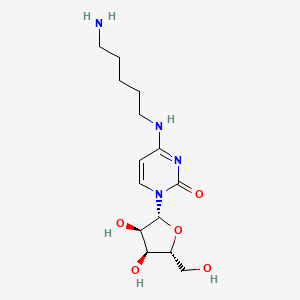
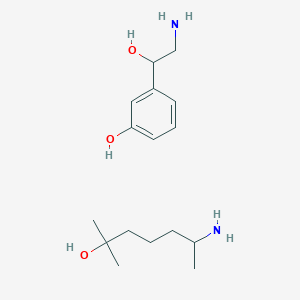
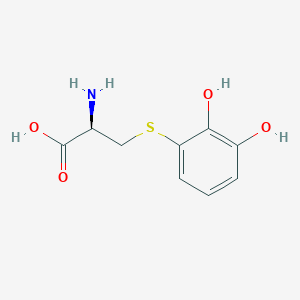
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-formamido-4-methylsulfanylbutanoate](/img/structure/B1211225.png)
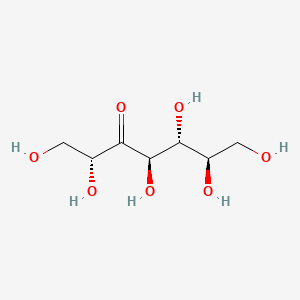
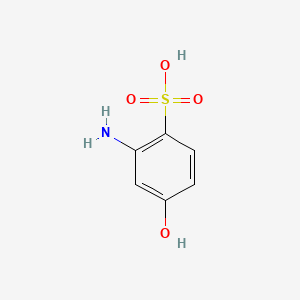
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1211232.png)
